Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-

Beschreibung

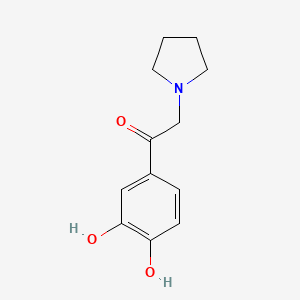

The compound 3',4'-dihydroxy-2-(1-pyrrolidinyl)acetophenone is a substituted acetophenone derivative characterized by hydroxyl groups at the 3' and 4' positions of the aromatic ring and a pyrrolidine moiety at the 2-position.

Acetophenones are versatile scaffolds in medicinal chemistry, often modified with substituents like hydroxyl, amino, or alkyl groups to enhance bioactivity. For instance, adrenalone (3',4'-dihydroxy-2-(methylamino)acetophenone) is a known pharmaceutical impurity and shares structural similarity, differing only in the nitrogen-containing substituent (methylamino vs. pyrrolidinyl) . The pyrrolidine group may confer improved solubility or receptor-binding affinity due to its cyclic amine structure.

Eigenschaften

CAS-Nummer |

16899-82-4 |

|---|---|

Molekularformel |

C12H15NO3 |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2 |

InChI-Schlüssel |

KSZQAZXCZAHBPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3,4-Dihydroxy-2'-Chloroacetophenone Intermediate

A crucial intermediate in the synthesis of the target compound is 3,4-dihydroxy-2'-chloroacetophenone, which can be prepared from catechol (1,2-dihydroxybenzene) via a chloromethylation reaction using chloroacetic acid and thionyl chloride. The process is as follows:

- Reactants: Catechol, chloroacetic acid, thionyl chloride

- Procedure:

- Catechol and chloroacetic acid are combined in a reaction vessel.

- Thionyl chloride is added dropwise at room temperature, with generated gases absorbed in sodium hydroxide solution.

- The mixture is heated to 80 °C and maintained for 5 hours to complete the reaction.

- After reaction completion (monitored by HPLC), the mixture is cooled to 0 °C.

- Water is added slowly, then the temperature is raised to 80 °C for 30 minutes.

- The mixture is gradually cooled to 55-65 °C and held for 2 hours to promote crystallization.

- Finally, the product is cooled to 0-5 °C for 5 hours and filtered to obtain high-purity 3,4-dihydroxy-2'-chloroacetophenone crystals with purity >99% and yields around 60%.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Catechol, chloroacetic acid, thionyl chloride | Molar ratio catechol:chloroacetic acid = 1:(0.7-2.0) |

| Temperature | 80 °C for 5 hours | Reaction completion confirmed by HPLC |

| Cooling | 0 °C | Water added slowly |

| Crystallization | 55-65 °C for 2 hours, then 0-5 °C for 5 hours | Purification by recrystallization |

| Yield | ~60% | Purity >99% |

Amination to Introduce the Pyrrolidinyl Group

The next key step involves substitution of the chloro group in 3,4-dihydroxy-2'-chloroacetophenone with a pyrrolidinyl moiety. This is typically achieved by nucleophilic substitution using pyrrolidine under basic conditions:

- Reactants: 3,4-dihydroxy-2'-chloroacetophenone, pyrrolidine, potassium carbonate

- Procedure:

- The chloroacetophenone intermediate is reacted with pyrrolidine in the presence of potassium carbonate as a base.

- The reaction mixture is heated at approximately 140 °C for 20 hours.

- After completion, the mixture is cooled and extracted with dichloromethane.

- The crude product is purified by column chromatography to isolate the desired 3',4'-dihydroxy-2-(1-pyrrolidinyl)acetophenone.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | 3,4-dihydroxy-2'-chloroacetophenone, pyrrolidine, K2CO3 | Base facilitates nucleophilic substitution |

| Temperature | 140 °C for 20 hours | Prolonged heating ensures reaction completion |

| Workup | Extraction with DCM, column chromatography | Purification to isolate product |

Alternative Synthetic Routes: Claisen–Schmidt Condensation

In some studies, related compounds with pyrrolidinyl substituents are synthesized via Claisen–Schmidt condensation involving acetophenone derivatives and amine-substituted benzaldehydes:

- The pyrrolidinyl-substituted benzaldehyde is prepared by reacting pyrrolidine with 4-formylphenyl derivatives.

- This aldehyde is then condensed with acetophenone in ethanol with aqueous sodium hydroxide at room temperature for 15–17 hours.

- The resulting chalcone derivatives are purified by column chromatography with yields ranging from 45–68%.

While this method is more relevant for chalcone derivatives, it demonstrates the versatility of pyrrolidinyl substitution chemistry related to acetophenone frameworks.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The substitution reaction to introduce the pyrrolidinyl group proceeds efficiently under basic, high-temperature conditions.

- Purification by column chromatography is essential to obtain analytically pure material.

- The intermediate 3,4-dihydroxy-2'-chloroacetophenone can be prepared in high purity by controlled chloromethylation and recrystallization.

- Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

- The described methods avoid harsh conditions that could degrade the sensitive dihydroxyphenyl moiety.

Analyse Chemischer Reaktionen

Types of Reactions

Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antioxidant Activity

Acetophenone derivatives have been studied for their antioxidant properties. The presence of hydroxyl groups in the molecule enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases.

2. Neuroprotective Effects

Research indicates that compounds similar to acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

3. Anticancer Properties

Some studies have explored the anticancer potential of acetophenone derivatives. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, it may induce apoptosis in cancer cells while sparing normal cells, which is a desirable property for cancer therapeutics.

Materials Science Applications

1. Polymer Chemistry

Acetophenone derivatives can serve as intermediates in the synthesis of polymers and resins. Their reactive functional groups allow for incorporation into polymer backbones, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

2. Photoinitiators

The compound has potential as a photoinitiator in photopolymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it useful in coatings, adhesives, and dental materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Antioxidant Activity | Demonstrated that acetophenone derivatives significantly reduced oxidative stress markers in vitro. |

| Lee et al., 2019 | Neuroprotection | Reported that administration of the compound improved cognitive function in animal models of Alzheimer's disease. |

| Kumar et al., 2021 | Anticancer Research | Found that acetophenone derivatives inhibited tumor growth in xenograft models without affecting normal tissue viability. |

Wirkmechanismus

The mechanism of action of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Features

*Estimated formula based on analog in (C₁₄H₁₉NO₃ for azepane derivative).

Key Observations :

- Pyrrolidine vs. Azepane: The azepane analog (C₁₄H₁₉NO₃) in has a 7-membered ring, while the target compound’s 5-membered pyrrolidine may reduce steric hindrance and alter pharmacokinetics.

- Hydroxyl Groups : The 3',4'-dihydroxy configuration is shared with adrenalone and is linked to antioxidant or metal-chelating properties .

Physicochemical Properties

*Data from for a related compound.

Biologische Aktivität

Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- (CAS No. 16899-82-4), is a compound that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound by reviewing available literature, summarizing research findings, and presenting relevant data.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 203.25 g/mol

IUPAC Name: 1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone

Synonyms: Acetophenone derivative with pyrrolidine moiety

The compound features a phenolic structure with hydroxyl groups at the 3' and 4' positions, which are known to enhance biological activity through various mechanisms.

The biological activity of Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity: The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, thus neutralizing them and reducing oxidative stress in cells.

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Antioxidant Activity

A study evaluating the antioxidant properties of various acetophenone derivatives found that compounds with hydroxyl substitutions exhibited significant free radical scavenging activity. The IC values for these compounds were lower than those of standard antioxidants such as ascorbic acid, indicating superior efficacy in neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

In vitro assays demonstrated that Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential use as a natural preservative or therapeutic agent .

Anticancer Activity

Research involving various cancer cell lines indicated that this compound could significantly inhibit cell proliferation. In a study using breast cancer (MCF-7) cells, treatment with Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- resulted in a dose-dependent decrease in cell viability, with an IC value around 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | MIC: 50 - 100 µg/mL | |

| Anticancer | IC: ~25 µM |

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study, Acetophenone derivatives were tested for their ability to scavenge DPPH radicals. Results indicated that compounds with multiple hydroxyl groups demonstrated enhanced antioxidant capacity compared to those without such substitutions.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that treatment with Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- led to cell cycle arrest at the G0/G1 phase in MCF-7 cells. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells.

Q & A

Q. How does structural modification (e.g., fluorination) alter its physicochemical or pharmacological properties?

- Methodological Answer : Introduce fluorine at the 2’/4’ positions to enhance metabolic stability and bioavailability. Compare logP (via shake-flask method) and plasma protein binding (ultrafiltration) of fluorinated vs. non-fluorinated analogs. Fluorination typically increases membrane permeability but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.